Remikiren - 126222-34-2

Remikiren

Catalog Number: EVT-280041
CAS Number: 126222-34-2
Molecular Formula: C33H50N4O6S
Molecular Weight: 630.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Remikiren is a synthetic, potent, and orally active inhibitor of human renin. [] It was the first orally active renin inhibitor. [] Remikiren acts by specifically binding to renin, an enzyme that plays a crucial role in the renin-angiotensin system (RAAS). [, , ] The RAAS regulates blood pressure and electrolyte balance. [] Remikiren effectively inhibits the conversion of angiotensinogen to angiotensin I, thereby decreasing the formation of the active peptide angiotensin II. []

Mechanism of Action

Remikiren specifically inhibits renin, preventing the conversion of angiotensinogen to angiotensin I. [, , ] This inhibition occurs through the binding of Remikiren to the active site of renin. [, ] This interaction leads to a reduction in plasma renin activity (PRA), lower angiotensin II levels, and ultimately a decrease in blood pressure. [, , , ]

Research suggests that Remikiren may also act within tissues, contributing to its prolonged duration of action despite high plasma clearance. [, ] Studies indicate that Remikiren's effect on blood pressure might involve mechanisms beyond solely lowering circulating angiotensin II. []

Physical and Chemical Properties Analysis

Remikiren is characterized by rapid absorption, high plasma clearance, and low oral bioavailability (≤ 6%) across various species. [] It exhibits high biliary elimination and undergoes extensive first-pass metabolism, particularly in rats. [, ] The kidney shows a high retention of Remikiren, potentially acting as a reservoir and contributing to its prolonged pharmacological activity. []

Applications
  • Understanding the role of the RAAS in cardiovascular and renal function: Remikiren has been instrumental in elucidating the role of the RAAS in blood pressure regulation, renal function, and cardiac contractility. [, , , , , , , , , , , , , , ]

  • Investigating the potential renoprotective effects of renin inhibition: Studies using Remikiren have explored its ability to reduce proteinuria and potentially slow the progression of glomerular disease, suggesting a renoprotective potential. [, , ]

  • Exploring the contribution of local angiotensin II generation: Remikiren has helped researchers understand the local production and effects of angiotensin II in various tissues, including the heart and vasculature. [, ]

  • Developing new analytical techniques: The use of Remikiren in research has contributed to the development of advanced analytical techniques for characterizing drug metabolites and studying enzyme kinetics. [, ]

Aliskiren

Compound Description: Aliskiren is a non-peptide, orally active renin inhibitor. [] It acts by binding to the active site of renin, effectively inhibiting the conversion of angiotensinogen to angiotensin I. [] This action leads to the suppression of plasma renin activity (PRA) and a reduction in blood pressure. [] Aliskiren exhibits superior oral bioavailability, specificity, and efficacy compared to earlier generations of renin inhibitors. [, ]

Relevance: Both CGP 38560A and Remikiren function as renin inhibitors, directly targeting renin to block the RAAS pathway. [] Despite similar biochemical effects on RAAS components, CGP 38560A demonstrated a less pronounced antihypertensive effect compared to Remikiren in preclinical studies. [] This suggests potential differences in their pharmacokinetic profiles or tissue penetration abilities.

Relevance: Both Enalkiren and Remikiren belong to the first generation of orally active renin inhibitors. [, ] Both compounds faced challenges related to pharmacokinetic limitations, such as poor absorption and short half-life, hindering their clinical success as antihypertensive agents. [, ]

Zankiren

Compound Description: Zankiren is an orally active renin inhibitor. [] While it exhibits potent renin inhibition, its efficacy in lowering blood pressure in animal models was found to be lower compared to Aliskiren. []

Ro 44-0444

Compound Description: Ro 44-0444 is a mono-hydroxylated metabolite of Remikiren. It exhibits comparable inhibitory activity against human renin as Remikiren. [] Notably, while Ro 44-0444 is produced by rat liver microsomes, it is not detected as a metabolite in human or cynomolgus monkey liver microsomes. []

Properties

CAS Number

126222-34-2

Product Name

Remikiren

IUPAC Name

(2S)-2-benzyl-3-tert-butylsulfonyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]propanamide

Molecular Formula

C33H50N4O6S

Molecular Weight

630.8 g/mol

InChI

InChI=1S/C33H50N4O6S/c1-33(2,3)44(42,43)20-25(16-22-10-6-4-7-11-22)31(40)37-28(18-26-19-34-21-35-26)32(41)36-27(17-23-12-8-5-9-13-23)30(39)29(38)24-14-15-24/h4,6-7,10-11,19,21,23-25,27-30,38-39H,5,8-9,12-18,20H2,1-3H3,(H,34,35)(H,36,41)(H,37,40)/t25-,27+,28+,29+,30-/m1/s1

InChI Key

UXIGZRQVLGFTOU-UHFFFAOYSA-N

SMILES

CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(C4CC4)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(S)-alpha-((S)-alpha-((t-butylsulfonyl)methyl)hydrocinnamamido)-N-((1S,2R,3S)-1-(cyclohexylmethyl)-3-cyclopropyl-2,3-dihydroxypropyl)imidazole-4-propionamide
remikiren
Ro 42-5892
Ro-42-5892

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(C4CC4)O)O

Isomeric SMILES

CC(C)(C)S(=O)(=O)C[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@H](CC3CCCCC3)[C@@H]([C@@H](C4CC4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.